1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea
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Overview
Description
1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea is a complex organic compound that features a urea functional group, a cyanomethyl group, and a pyrrolo[2,3-d]pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea typically involves multiple steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyanomethyl group: This step might involve nucleophilic substitution reactions.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Possibly reducing the cyanomethyl group to an amine.
Substitution: The urea and cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potentially as a drug candidate due to its structural features.
Industry: In the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea: can be compared with other urea derivatives or compounds containing the pyrrolo[2,3-d]pyrimidine moiety.
Other similar compounds: Include various substituted ureas and pyrrolo[2,3-d]pyrimidines.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C16H21N7O |
---|---|
Molecular Weight |
327.38 g/mol |
IUPAC Name |
1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea |
InChI |
InChI=1S/C16H21N7O/c1-23(15-13-6-8-18-14(13)20-10-21-15)12-4-2-11(3-5-12)22-16(24)19-9-7-17/h6,8,10-12H,2-5,9H2,1H3,(H,18,20,21)(H2,19,22,24) |
InChI Key |
XPHIFOKTWMGICC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)NCC#N)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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